molecular formula C11H18N2O B8071023 4-[(dimethylamino)methyl]benzaldehyde

4-[(dimethylamino)methyl]benzaldehyde

Cat. No.: B8071023
M. Wt: 194.27 g/mol
InChI Key: MPEXVUXOFQBBNC-UHFFFAOYSA-N
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Description

Significance as a Foundational Building Block in Organic Synthesis

The utility of 4-[(dimethylamino)methyl]benzaldehyde (B1218930) as a foundational building block stems from the characteristic reactivity of its functional groups. The aldehyde group is a linchpin for constructing larger molecular frameworks. It readily participates in a variety of cornerstone organic reactions:

Nucleophilic Addition: The electrophilic carbon of the aldehyde's carbonyl group is susceptible to attack by nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Reduction: The aldehyde can be easily reduced to a primary alcohol, yielding {4-[(dimethylamino)methyl]phenyl}methanol, using a range of reducing agents. This transformation is crucial for introducing benzylic alcohol motifs into target molecules.

Condensation Reactions: Aldehydes are classic substrates for condensation reactions. For instance, the closely related 4-(dimethylamino)benzaldehyde (B131446) is known to undergo condensation with primary amines and pyrroles to form colored products known as Schiff bases. scientificlabs.com This type of reaction is fundamental in the synthesis of imines, which are precursors to many biologically active compounds and ligands in coordination chemistry.

The dimethylaminomethyl group also contributes to the molecule's role as a building block. It provides a basic site that can influence reaction pathways, and its presence can be crucial for the biological activity or material properties of the final product.

Strategic Role as a Reagent in Chemical Methodologies

As a reagent, this compound offers strategic advantages in various synthetic methodologies. The aldehyde functionality is central to multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single operation to form a product, minimizing waste and saving resources. The Mannich reaction itself is a prime example of such a process.

The electronic properties of the substituent group on the benzaldehyde (B42025) ring modulate the reactivity of the aldehyde. In the case of the analogous 4-[(diethylamino)methyl]benzaldehyde, the aminomethyl group acts as an electron-donating group through an inductive effect. This deactivates the carbonyl group toward nucleophilic attack when compared to unsubstituted benzaldehyde, a factor that chemists can strategically exploit to control selectivity in competitive reaction environments.

Furthermore, in reactions such as reductive amination, an aldehyde is reacted with an amine in the presence of a reducing agent to form a more substituted amine. A study involving the related 4-(dimethylamino)benzaldehyde demonstrated its reaction with 4-aminobenzoic acid, followed by reduction with sodium borohydride, to synthesize a new benzoic acid derivative, showcasing a robust method for creating complex amine structures. acs.org

Interdisciplinary Relevance in Synthetic Chemistry and Material Science

The applications of amine-functionalized benzaldehydes extend beyond traditional organic synthesis into the realm of material science and medicinal chemistry. These compounds serve as crucial intermediates in the production of dyes and pharmaceuticals. researchgate.net The structural features of this compound make it a precursor for molecules with interesting photophysical properties. For example, its isomer, 4-(dimethylamino)benzaldehyde, is known to be an important intermediate for dyes and belongs to a family of compounds investigated for their fluorescence properties. researchgate.net

The ability to form extended conjugated systems through reactions at the aldehyde group, such as in the synthesis of stilbenes, opens avenues for the development of organic materials with applications in optics and electronics. The compound 4-(dimethylamino)benzaldehyde has been used to prepare trans-4-dimethylamino-4′-nitrostilbene, a molecule with nonlinear optical properties. scientificlabs.com The incorporation of the aminomethyl functionality can also be used to tune the solubility, stability, and binding properties of resulting materials, making this compound a valuable tool for materials scientists. This interdisciplinary relevance underscores the compound's importance in the broader context of chemical innovation.

Table 2: Structural Comparison of Benzaldehyde Derivatives

Compound Name Structure CAS Number Key Structural Difference
This compound CN(C)Cc1ccc(C=O)cc1 36874-95-0 A methylene (B1212753) (-CH₂-) group separates the dimethylamino group from the aromatic ring.
4-(dimethylamino)benzaldehyde CN(C)c1ccc(C=O)cc1 100-10-7 The dimethylamino group is directly attached to the aromatic ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis(methylaminomethyl)cyclohexa-2,4-diene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-12-7-10-3-5-11(9-14,6-4-10)8-13-2/h3-5,9,12-13H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEXVUXOFQBBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CCC(C=C1)(CNC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivative Chemistry of 4 Dimethylamino Methyl Benzaldehyde

Synthetic Pathways for 4-[(dimethylamino)methyl]benzaldehyde (B1218930) Elucidation

The synthesis of this compound, and particularly its protected forms, has been a subject of research to provide efficient and scalable methods for its production. A key precursor, 4-(N-Boc-N-methylaminomethyl)benzaldehyde, is an important starting material for pharmaceuticals, and two novel synthetic routes for it have been developed. researcher.liferesearchgate.netchemicalbook.comresearchgate.net

The first-generation synthesis begins with terephthaloyl chloride, which is converted into an ester amide. researcher.liferesearchgate.net This intermediate is then treated with lithium aluminium hydride (LiAlH4), followed by the protection of the resulting amine with tert-butoxycarbonyl anhydride (B1165640) to yield the corresponding benzyl (B1604629) alcohol. researcher.liferesearchgate.net The final step is the oxidation of the benzyl alcohol to produce the desired aldehyde. researcher.liferesearchgate.net

A second, more direct approach involves a one-step mono-selective reductive amination of terephthalaldehyde. researcher.liferesearchgate.netkorea.ac.kr This method uses N-Boc-methylamine in the presence of chlorodimethylsilane. researcher.liferesearchgate.netkorea.ac.kr Both of these synthetic strategies have been demonstrated to be scalable and provide the aldehyde in synthetically useful yields. researcher.liferesearchgate.netkorea.ac.kr

Starting MaterialKey StepsFinal Product (Protected)
Terephthaloyl chloride1. Conversion to ester amide2. Reduction with LiAlH43. Amine protection with Boc-anhydride4. Oxidation of benzyl alcohol4-(N-Boc-N-methylaminomethyl)benzaldehyde
Terephthalaldehyde1. One-step mono-selective reductive amination with N-Boc-methylamine and chlorodimethylsilane4-(N-Boc-N-methylaminomethyl)benzaldehyde

Utilization as a Core Building Block in Organic Molecule Construction

This compound serves as a valuable bifunctional building block in organic synthesis. The presence of both a reactive aldehyde group and a tertiary amine allows for a wide range of chemical transformations, making it a versatile starting point for the construction of more complex molecular architectures.

Versatile Reactivity in the Formation of Diverse Organic Compounds

The aldehyde functional group in this compound is an electrophilic center that readily reacts with various nucleophiles. It can undergo condensation reactions with primary amines to form Schiff bases or imines. researchgate.netsigmaaldrich.com Similarly, it reacts with hydrazine (B178648) and its derivatives to produce hydrazones. sigmaaldrich.comwikipedia.org For instance, the related compound 4-(dimethylamino)benzaldehyde (B131446) is known to react with 4-ethyl-3-thiosemicarbazide (B82095) to form a thiosemicarbazone derivative, a reaction pathway also available to this compound. nih.gov

The compound is also utilized as a derivatizing agent. chemicalbook.com The reactivity of the aldehyde allows for its use in forming colorful adducts with molecules like pyrroles and indoles, a characteristic employed in analytical reagents like Ehrlich's reagent, which uses the isomeric 4-(dimethylamino)benzaldehyde. wikipedia.orgchemicalbook.com

Key Intermediate in Pharmaceutical Synthesis

The utility of this compound and its derivatives is particularly pronounced in the pharmaceutical industry. researcher.liferesearchgate.net The protected precursor, 4-(N-Boc-N-methylaminomethyl)benzaldehyde, is explicitly described as a versatile starting material for the synthesis of pharmaceuticals and other biologically active molecules. researchgate.net Its structure is a key component in various complex organic molecules, highlighting its role as a foundational element in medicinal chemistry. researchgate.net While research on related structures like 4-(diethylamino)benzaldehyde (B91989) has focused on the development of inhibitors for enzymes such as aldehyde dehydrogenases (ALDH) in the context of cancer research, the core benzaldehyde (B42025) structure is a recurring motif in bioactive compounds. whiterose.ac.uk

Precursor for Advanced Dye Production

While benzaldehyde derivatives are generally important in the dye industry, specific information regarding the use of this compound as a precursor for advanced dye production is not extensively documented in current research. The isomeric compound, 4-(dimethylamino)benzaldehyde, is a well-known intermediate in the synthesis of various dyes, including triphenylmethane (B1682552) dyes like Crystal Violet, and is used in the preparation of dyes such as Food Violet 2 and Acid Violet 49. dyestuffintermediates.comnih.gov This suggests that the chromophoric properties of the dimethylamino benzaldehyde scaffold are valuable, although the specific application of the 4-[(dimethylamino)methyl] isomer in this field requires further investigation.

Development of Novel Synthetic Routes Employing this compound

The dual functionality of this compound makes it an excellent starting point for developing novel synthetic routes. Its ability to act as a scaffold allows for the systematic construction of complex target molecules.

The aldehyde group can be transformed through various reactions to introduce new functional groups and build molecular complexity. For example, condensation reactions can be used as a first step in multi-step syntheses. The reaction with anilines can form imines, which can then be used in further reactions, such as the synthesis of phosphonates. researchgate.net The formation of hydrazones and thiosemicarbazones also opens pathways to new classes of compounds with potential biological activities. sigmaaldrich.comnih.gov These derivatives serve as intermediates for creating a diverse library of compounds for screening in drug discovery and materials science. The development of synthetic routes for novel DPP-IV inhibitors, for instance, often involves complex heterocyclic structures that can be built upon aldehyde-containing scaffolds. nih.gov

Compound ClassSynthetic Transformation from Aldehyde
Schiff Bases (Imines)Condensation with primary amines
HydrazonesCondensation with hydrazines
ThiosemicarbazonesCondensation with thiosemicarbazides
PhosphonatesFormation of imine followed by addition of phosphite

Mechanistic Investigations and Fundamental Reactivity Studies of 4 Dimethylamino Methyl Benzaldehyde

Understanding Reaction Mechanisms Facilitated by 4-[(dimethylamino)methyl]benzaldehyde (B1218930) as a Reagent

The reactivity of this compound is largely centered around its aldehyde group, which is influenced by the electron-donating dimethylamino group at the para position. This electronic effect modulates the electrophilicity of the carbonyl carbon, influencing the mechanisms of the reactions it participates in.

A cornerstone of its application is the Ehrlich's reaction , used for the detection of indoles and pyrroles. rsc.orgwikipedia.org The mechanism of this reaction in an acidic medium involves the initial protonation of the carbonyl oxygen of this compound. This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. The rate-determining step is the attack of the electron-rich α-carbon of the pyrrole (B145914) or indole (B1671886) ring on the protonated aldehyde. rsc.org This is followed by the elimination of a water molecule to form a resonance-stabilized carbocation, which is responsible for the characteristic colored adduct. rsc.orghandwiki.org

Another pivotal reaction facilitated by this compound is the formation of Schiff bases (or imines) through condensation with primary amines. researchgate.net This reaction proceeds in two main steps. nih.gov The first is the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, leading to the formation of an unstable intermediate called a carbinolamine. nih.gov This step is typically reversible. The subsequent step is the acid-catalyzed dehydration of the carbinolamine, which involves the elimination of a water molecule to form the stable C=N double bond of the Schiff base. nih.govnih.gov The presence of the dimethylamino group can influence the rate of these steps.

Furthermore, this compound is a precursor in the synthesis of azo-azomethine dyes . researchgate.netekb.eg The synthesis involves a condensation reaction of the aldehyde with an amino compound to form a Schiff base (azomethine). This is followed by a diazo-coupling reaction, where a diazonium salt acts as an electrophile and attacks the electron-rich aromatic ring of the Schiff base, leading to the formation of the azo group (-N=N-). nih.gov

The reaction with hydrazine (B178648) to form a yellow-colored p-Dimethylaminobenzalazine azo-dye is another important application. wikipedia.org This reaction is utilized for the spectrophotometric determination of hydrazine. wikipedia.org The mechanism involves the condensation of the aldehyde with hydrazine, where both amino groups of hydrazine can react with two molecules of the aldehyde to form the azine derivative.

Exploration of Intrinsic Chemical Reactivity and Functional Group Transformations

The intrinsic chemical reactivity of this compound is dominated by the interplay between the aldehyde and the para-substituted dimethylamino group. The dimethylamino group is a strong electron-donating group, which increases the electron density on the benzene (B151609) ring and the carbonyl group through resonance. quora.comglobalresearchonline.net This has a significant impact on the electrophilicity of the carbonyl carbon.

Compared to unsubstituted benzaldehyde (B42025), the carbonyl carbon in this compound is less electrophilic. quora.comstackexchange.com This reduced electrophilicity makes it generally less reactive towards nucleophilic addition reactions than benzaldehydes substituted with electron-withdrawing groups. quora.com However, it is still sufficiently reactive to undergo a variety of important functional group transformations.

The primary functional group transformation is the conversion of the aldehyde group into other functionalities. The most prominent of these is the formation of an imine (Schiff base) upon reaction with primary amines. researchgate.netresearchgate.net This transformation is fundamental to its use in the synthesis of various heterocyclic compounds and coordination complexes. researchgate.net

The aldehyde can also be involved in oxidation reactions to yield the corresponding carboxylic acid, 4-[(dimethylamino)methyl]benzoic acid. globalresearchonline.net Conversely, it can undergo reduction to form the corresponding alcohol.

The presence of the dimethylamino group also activates the aromatic ring towards electrophilic aromatic substitution reactions. However, the primary focus of its reactivity studies remains on the transformations of the aldehyde group due to its synthetic utility.

Below is a table summarizing some of the key reactions and transformations of this compound:

Reagent/ReactantReaction TypeProduct TypeSignificance
Pyrroles/IndolesElectrophilic Aromatic SubstitutionColored AdductEhrlich's Test for indoles/pyrroles rsc.orgwikipedia.org
Primary AminesCondensation (Schiff Base Formation)Imine (Schiff Base)Synthesis of various organic compounds and ligands researchgate.netresearchgate.net
HydrazineCondensationAzineSpectrophotometric determination of hydrazine wikipedia.org
Oxidizing AgentsOxidationCarboxylic AcidSynthesis of 4-[(dimethylamino)methyl]benzoic acid globalresearchonline.net
Reducing AgentsReductionAlcoholSynthesis of the corresponding alcohol
Diazo CompoundsAzo Coupling (post-Schiff base formation)Azo-azomethine DyesSynthesis of dyes researchgate.netnih.gov

Future Research Directions and Translational Perspectives for 4 Dimethylamino Methyl Benzaldehyde

Expansion of Synthetic Utility in Emerging Chemical Fields

The presence of both a reactive aldehyde and a tertiary amine within the same molecule, yet electronically isolated, makes 4-[(dimethylamino)methyl]benzaldehyde (B1218930) a versatile building block for synthesis. Future research could focus on exploiting this dual functionality in several emerging areas.

Polymer Chemistry and Materials Science: The aldehyde group is a classic functional handle for polymerization reactions. Future work could investigate the synthesis of novel polymers. For instance, polycondensation with diamines could yield a new class of poly(azomethine)s or Schiff base polymers. Subsequent reduction of the imine bonds would produce polyamines with tertiary amine pendants, which could be explored for applications in gene delivery or as chelating agents for metal ions. The tertiary amine group itself could be quaternized post-polymerization to create poly-ionic liquids (PILs), materials of interest for solid-state electrolytes, gas separation membranes, and antimicrobial surfaces.

Organocatalysis and Ligand Development: The tertiary amine moiety suggests a potential role in organocatalysis. While separated from the ring, the nitrogen's basicity could be harnessed to catalyze reactions such as Michael additions or aldol (B89426) condensations. Its efficacy and selectivity would be an interesting point of study compared to other amine catalysts. Furthermore, the compound could serve as a precursor for more complex ligand structures. For example, the aldehyde could be converted into other functional groups (e.g., an alcohol, carboxylic acid, or nitrile) to create bidentate or tridentate ligands capable of coordinating with transition metals. These new metal complexes could be screened for catalytic activity in cross-coupling reactions or oxidation processes.

Medicinal Chemistry and Bioconjugation: In medicinal chemistry, the aldehyde function is a valuable group for forming covalent bonds with biological molecules. It can react with amines on proteins to form imines, a common strategy in bioconjugation and the development of targeted drug-delivery systems. The non-conjugated nature of the amine in this compound is significant; it would not substantially decrease the electrophilicity of the aldehyde group, potentially allowing for more efficient conjugation reactions under physiological conditions compared to its isomer, DMAB. The entire scaffold could be explored as a fragment in drug discovery programs, where the dimethylaminomethyl group can enhance solubility or provide a key interaction point with a biological target.

Advancing Fundamental Understanding of its Chemical Behavior

A significant gap in the current scientific literature is the fundamental characterization of this compound's chemical and physical properties. A systematic investigation is a prerequisite for unlocking its full potential.

Comparative Reactivity Studies: A foundational research program should involve a comprehensive study of the compound's reactivity. The insulating methylene (B1212753) group prevents the strong +R (resonance) effect from the nitrogen atom from reaching the aldehyde group. This suggests the aldehyde should be more electrophilic and reactive than the aldehyde in 4-(dimethylamino)benzaldehyde (B131446), but less reactive than that in electron-deficient systems like 4-nitrobenzaldehyde. Quantitative kinetic studies of its condensation reactions (e.g., with various amines or active methylene compounds) would provide valuable data to confirm this hypothesis and enable chemists to select the appropriate catalyst and conditions for its use in synthesis.

Mechanistic Investigations: The unique spatial relationship between the amine and aldehyde groups could facilitate through-space interactions or intramolecular catalysis in certain reactions. For instance, in reactions involving proton transfer, the tertiary amine could act as an intramolecular proton shuttle. Spectroscopic studies, particularly using advanced NMR techniques and computational modeling, could probe for such non-bonded interactions and elucidate their impact on reaction mechanisms and transition states. Furthermore, photophysical studies are needed to understand its behavior upon UV irradiation, as intramolecular charge transfer or quenching processes could differ significantly from the extensively studied DMAB.

Structural and Physicochemical Characterization: There is a lack of published data on the compound's advanced properties. Detailed analysis using 1D/2D NMR, IR, and UV-Vis spectroscopy would provide a complete spectral signature. researchgate.net While the crystal structure of its isomer DMAB has been reported, no such data exists for this compound. researchgate.net Obtaining a crystal structure would provide definitive information on its solid-state conformation, bond lengths, and intermolecular interactions, such as hydrogen bonding or π-stacking, which are crucial for designing materials like co-crystals or for understanding its behavior in biological systems. nih.gov

Q & A

Q. What are the key synthetic routes for 4-(dimethylamino)benzaldehyde in academic research?

  • Methodological Answer : The compound is synthesized via condensation reactions, such as refluxing substituted benzaldehyde derivatives with amines or triazole precursors in ethanol or isopropanol under acidic conditions (e.g., glacial acetic acid) . Crystallization is achieved by slow evaporation of isopropanol, yielding high-purity crystals suitable for X-ray diffraction studies .
  • Example Protocol: Dissolve 0.001 mol of precursor in ethanol, add 5 drops of glacial acetic acid, reflux for 4 hours, evaporate solvent, and recrystallize .

Q. How is the crystal structure of 4-(dimethylamino)benzaldehyde characterized?

  • Methodological Answer : Single-crystal X-ray diffraction reveals two independent molecules in the asymmetric unit. Key features include:
  • C–H···O hydrogen bonds forming chains along the a-axis.
  • Stacking interactions between benzene rings (centroid distance: 3.697 Å) .
  • Dihedral angle : 76.42° between mean planes of molecules .
  • Advanced Tip: Use software like OLEX2 or SHELX for refinement, applying riding models for hydrogen atoms .

Q. What spectroscopic techniques confirm the structure of 4-(dimethylamino)benzaldehyde derivatives?

  • Methodological Answer :
Technique Purpose Key Observations
FT-IR Confirm imine (C=N) formationPeaks at 1600–1650 cm⁻¹
¹H/¹³C NMR Verify substituent integrationAldehyde proton at δ 9.8–10.2 ppm; dimethylamino at δ 2.8–3.1 ppm
XRD Validate crystallinityCompare with CCDC reference 2032776

Advanced Research Questions

Q. How does the electronic structure of 4-(dimethylamino)benzaldehyde influence its reactivity in Schiff base formation?

  • Methodological Answer : The electron-donating dimethylamino group activates the aldehyde via resonance, enhancing electrophilicity for nucleophilic attack by amines. Computational studies (e.g., DFT) show reduced LUMO energy at the aldehyde carbon, facilitating imine bond formation .
  • Experimental Optimization: Adjust solvent polarity (e.g., DMF vs. ethanol) to modulate reaction kinetics .

Q. What are the applications of 4-(dimethylamino)benzaldehyde in pharmaceutical research?

  • Methodological Answer :
  • Antibacterial Agents : Schiff base derivatives exhibit activity against E. coli and S. aureus (MIC: 12.5–50 µg/mL) .
  • Fluorescent Probes : The dimethylamino group enables dual fluorescence, useful in bioimaging .
  • Advanced Tip: Perform SAR studies by varying substituents (e.g., electron-withdrawing groups) to enhance bioactivity .

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

  • Methodological Answer :
  • Control Experiments : Test derivatives against standardized bacterial strains (e.g., ATCC controls) .
  • Dose-Response Analysis : Use three concentrations (e.g., 12.5, 25, 50 µg/mL) to establish efficacy thresholds .
  • Meta-Analysis : Cross-reference toxicity data from EPA DSSTox and PubChem to validate safety profiles .

Q. What computational methods predict the properties of 4-(dimethylamino)benzaldehyde derivatives?

  • Methodological Answer :
Method Application Tool/Software
DFT Optimize geometry, electronic propertiesGaussian, ORCA
QSPR Predict solubility, toxicityChemSpider’s QSAR models
Molecular Docking Screen for binding affinityAutoDock Vina

Safety and Handling

Q. What safety precautions are necessary when handling 4-(dimethylamino)benzaldehyde?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • First Aid : Flush eyes with water for 15 minutes; wash skin with soap .
  • Storage : Keep in amber bottles at 4°C to prevent photodegradation .

Data Contradiction Analysis

  • Example : Discrepancies in reported solubility (0.3 g/L in water vs. higher in ethanol ) arise from solvent polarity and temperature. Validate via saturation experiments at controlled conditions .

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